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Compound of Interest

Compound Name: (S)-Minzasolmin

Cat. No.: B12382565 Get Quote

A note on stereochemistry: Initial inquiries regarding "(S)-Minzasolmin" should be clarified.

Minzasolmin is the International Nonproprietary Name (INN) for the (R)-enantiomer of the

molecule N-(1-(1H-Indol-3-yl)hexan-2-yl)-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide.[1]

Its corresponding (S)-enantiomer is designated as UCB2713.[1] Minzasolmin and UCB2713

are purified from a racemic mixture known as NPT200-11.[1] Notably, studies have indicated

that the interactions between membrane-bound α-synuclein and both the (R) and (S)

enantiomers are identical.[1][2] This guide will focus on Minzasolmin, the compound that has

progressed through clinical development.

Structure and Chemical Properties
Minzasolmin (also known as UCB0599) is an orally bioavailable, brain-penetrant small

molecule designed as an inhibitor of α-synuclein (ASYN) misfolding.

Property Value

IUPAC Name
N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-

methylpiperazin-1-yl)thiazole-5-carboxamide

Synonyms UCB0599, (R)-NPT200-11

Molecular Formula C₂₃H₃₁N₅OS

Molecular Weight 425.6 g/mol
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Mechanism of Action
Minzasolmin is under investigation as a potential disease-modifying therapy for Parkinson's

disease. Its mechanism of action centers on the inhibition of α-synuclein misfolding and

aggregation, a key pathological driver of Parkinson's disease.

The aggregation of α-synuclein is a critical step in the pathological cascade that leads to the

formation of Lewy bodies and subsequent neuronal cell death. Minzasolmin acts on the early

stages of this process. Biophysical studies using solution NMR and chemical cross-linking

mass spectrometry have helped to elucidate its mechanism. These studies suggest that

Minzasolmin specifically targets the membrane-bound oligomeric state of α-synuclein.

By interacting with these oligomers, Minzasolmin is thought to:

Increase the flexibility of the α-synuclein protein.

Impair the embedding of the protein into the cell membrane.

Prevent the formation of toxic oligomeric conformers.

Interfere with fibril growth and the formation of toxic pores.

Promote the release of α-synuclein monomers in their soluble, non-pathogenic form.

Potentially make α-synuclein more accessible to degradation processes.

This targeted interaction with membrane-bound oligomers differentiates Minzasolmin from

general aggregation inhibitors.
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Proposed Mechanism of Action of Minzasolmin
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Proposed Mechanism of Action of Minzasolmin

Quantitative Data
Preclinical Pharmacokinetics in Mice
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Pharmacokinetic studies of Minzasolmin were conducted in wild-type C57BL/6 mice following a

single intraperitoneal administration. The results demonstrated that the compound is brain-

penetrant.

Dose
Tmax
(Plasma
)

Tmax
(Brain)

Cmax
(Plasma
)

Cmax
(Brain)

AUC₀₋₆
(Plasma
)

AUC₀₋₆
(Brain)

Brain/Pl
asma
Ratio
(AUC)

1 mg/kg 0.25 h 0.5 h 486 nM 179 nM 682 hnM 220 hnM 0.32

5 mg/kg 0.25 h 0.5 h 2297 nM 686 nM
3501

hnM
926 hnM 0.26

Data adapted from Price et al., 2023.

Phase 1 Human Brain Biodistribution
A Phase 1 study using Positron Emission Tomography (PET) with [¹¹C]minzasolmin was

conducted in healthy male volunteers (N=4) to determine its brain biodistribution.

Parameter Value

Mean Whole Brain Total Distribution Volume (Vₜ) 0.512 mL/cm³

Mean Brain Influx Rate (K₁) 0.015 mL/cm³/min

Mean Brain Efflux Rate (k₂) 0.029 mL/cm³/min

Data from Mercier et al., 2023.

The study showed that Minzasolmin readily crossed the blood-brain barrier and was well-

distributed throughout the brain.

Experimental Protocols
In Vivo Efficacy in a Transgenic Mouse Model
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Objective: To evaluate the effect of Minzasolmin on α-synuclein pathology, neuroinflammation,

and motor deficits.

Animal Model: Line 61 transgenic mice, which overexpress human α-synuclein.

Dosing Regimen: Minzasolmin was administered via intraperitoneal injection at doses of 1

mg/kg and 5 mg/kg, once daily from Monday to Friday for three months.

Assessment of α-Synuclein Pathology:

Method: Immunohistochemistry using antibodies to detect total and proteinase K-resistant

α-synuclein in the cortex, hippocampus, and striatum.

Rationale: Proteinase K digestion removes monomeric and non-aggregated forms of α-

synuclein, allowing for the specific quantification of pathological aggregates.

Assessment of Neuroinflammation:

Method: Immunolabeling for Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis.

Assessment of Motor Function:

Method: Round beam walking test to assess gait and balance.

Results: Treatment with Minzasolmin led to reductions in α-synuclein pathology, decreased

neuroinflammation, and improved motor performance in the transgenic mice.

In Vitro α-Synuclein Aggregation Assay (Thioflavin T
Assay)
Objective: To screen for inhibitors of α-synuclein aggregation in a high-throughput format.

Principle: The fluorescent dye Thioflavin T (ThT) binds to β-sheet-rich structures, such as

amyloid fibrils, resulting in a significant increase in fluorescence intensity. This allows for the

real-time monitoring of protein aggregation.

General Protocol:
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Preparation: A solution of purified, monomeric α-synuclein is prepared in a suitable buffer

(e.g., PBS). Thioflavin T is added to the solution.

Incubation: The reaction is initiated, often by agitation at 37°C, in a 96-well plate format.

Test compounds (potential inhibitors) are added to the wells.

Measurement: ThT fluorescence is measured at regular intervals using a fluorescence

microplate reader (excitation ~450nm, emission ~485nm).

Analysis: The aggregation kinetics are plotted as fluorescence intensity versus time,

typically yielding a sigmoidal curve. The effect of inhibitors is assessed by changes in the

lag time and the maximum fluorescence signal.
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General Workflow for Thioflavin T Aggregation Assay

Start

Prepare Reagents:
- Purified α-synuclein monomer

- Thioflavin T (ThT) stock
- Buffer (e.g., PBS)

- Test compounds (e.g., Minzasolmin)

Set up 96-well Plate:
Add α-synuclein, ThT, buffer,
and test compounds to wells

Incubate at 37°C with shaking

Measure ThT Fluorescence
(Ex: 450nm, Em: 485nm)

at regular intervals

Real-time monitoring

Data Analysis:
- Plot fluorescence vs. time
- Analyze sigmoidal curves
- Determine inhibitor effect

End
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Workflow for Thioflavin T Aggregation Assay
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PET Imaging Protocol for Brain Biodistribution
Objective: To determine the distribution of Minzasolmin in the brain.

Radiotracer: [¹¹C]minzasolmin.

Preclinical Protocol (Mice):

The S-enantiomer, [¹¹C-N-CH₃]UCB2713, was used initially to assess the feasibility of

radiolabeling due to its higher rate of metabolism, which increased the chance of

observing brain metabolites.

Male C57 black 6 mice received an intravenous injection of the radiotracer.

PET-CT was used to image the brains of a subset of animals.

Brain homogenates were assessed for radioactivity, and plasma samples were analyzed

by HPLC.

Clinical Protocol (Phase 1, Healthy Volunteers):

Design: Open-label, single-center study.

Procedure: Participants underwent two PET-CT scans.

Scan 1 (Baseline): An injection of [¹¹C]minzasolmin radiotracer (≤ 10 µg) was

administered.

Scan 2 (Post-dose): A 360 mg oral dose of non-radiolabeled Minzasolmin was

administered, followed 2-4 hours later by a second injection of the [¹¹C]minzasolmin

radiotracer and the second scan.

Data Acquisition: Dynamic PET imaging was performed to acquire time-activity curves.

Analysis: Kinetic modeling was applied to the data to calculate parameters such as the

total distribution volume (Vₜ), which reflects the drug concentration in the brain relative to

plasma at equilibrium.
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Clinical Development Status
Minzasolmin has been evaluated in Phase 1 and Phase 2 clinical trials. However, in December

2024, it was announced that the ORCHESTRA proof-of-concept study (Phase 2) in early

Parkinson's disease did not meet its primary and secondary clinical endpoints. As a result,

further development of this specific program was terminated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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